molecular formula C15H14N2O B2635790 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine CAS No. 313530-50-6

2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2635790
CAS No.: 313530-50-6
M. Wt: 238.29
InChI Key: PHCRBRNKOXAHLA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a 3,5-dimethylphenyl substituent at the 2-position and an amine group at the 5-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-5-10(2)7-11(6-9)15-17-13-8-12(16)3-4-14(13)18-15/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCRBRNKOXAHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 3,5-dimethylaniline with salicylaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the 3,5-dimethylphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazole ring or the phenyl group .

Scientific Research Applications

2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine with related compounds:

Compound Name Substituents (Benzoxazole Position 2) Molecular Formula Molar Mass (g/mol) Notable Properties
2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine 3,5-Dimethylphenyl C₁₅H₁₄N₂O 238.29 Enhanced lipophilicity due to methyl groups; planar structure
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine 3-Methoxyphenyl C₁₄H₁₂N₂O₂ 240.26 Electron-donating methoxy group; increased solubility in polar solvents
2-(3,5-Dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-amine 3,5-Dichloro-4-methoxyphenyl C₁₄H₁₀Cl₂N₂O₂ 309.15 Electron-withdrawing Cl groups; higher molecular weight and potential toxicity
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine 3,5-Dimethylphenyl (with Br at C4, C6) C₁₅H₁₂Br₂N₂O 428.08 Bromination increases molecular weight; may alter reactivity and safety profile
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-Dimethylphenyl (thiadiazole core) C₁₈H₁₈N₄S₂ 378.50 Planar structure with intramolecular H-bonding; potential insecticidal activity

Substituent Effects on Reactivity and Bioactivity

  • In contrast, the methoxy group in 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine increases polarity, which may improve aqueous solubility but reduce membrane permeability compared to methyl groups .
  • Brominated analogs (e.g., 4,6-dibromo derivative) exhibit higher molecular weights and altered safety profiles, as evidenced by GHS regulatory data .

Biological Activity

2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine is C13H12N2OC_{13}H_{12}N_{2}O. The compound features a benzoxazole ring connected to a 3,5-dimethylphenyl group and an amine functional group at the 5-position. This unique structure is believed to influence its biological activity by allowing it to interact with various molecular targets within biological systems.

The biological activity of 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine primarily arises from its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation. This inhibition can potentially lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial effects against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Studies

Recent studies have explored the anticancer potential of 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine using various cancer cell lines. For instance:

  • Cell Viability Assays : MTT assays conducted on MCF-7 breast cancer cells demonstrated that compounds derived from benzoxazole exhibited significant cytotoxicity. The IC50 values for these compounds were determined across a range of concentrations (100 μg/mL to 1.25 μg/mL) over different incubation periods (24, 48, or 72 hours) .
CompoundIC50 Value (μg/mL)Cell LineTreatment Duration
Benzoxazole Derivative A30MCF-748 hours
Benzoxazole Derivative B50MCF-772 hours

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various pathogens. In vitro studies indicated that it could inhibit the growth of specific bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism.

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazole derivatives:

  • Breast Cancer Treatment : A study focusing on benzoxazole-based HDAC inhibitors showed promising results in targeting breast cancer cell growth. The derivatives exhibited potent antiproliferative effects and were suggested as candidates for further development as anticancer agents .
  • In Silico Studies : Molecular docking studies have been employed to predict how 2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-amine interacts with target proteins involved in cancer progression. These studies provide insights into its potential as a lead compound for drug development .

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